![molecular formula C7H5N3O B13561851 [1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)
[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes a fused triazole and pyridine ring system, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which leads to the formation of the triazolopyridine ring system . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: [1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazolopyridine ring can undergo electrophilic substitution reactions with halogens, mercuric acetate, and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like chlorine, bromine, and mercuric acetate are used under controlled conditions to achieve selective substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated triazolopyridines and other substituted derivatives.
Aplicaciones Científicas De Investigación
[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can act as an inhibitor of various enzymes, such as JAK1, JAK2, and PHD-1.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: [1,2,3]Triazolo[1,5-a]pyrazine, [1,2,3]Triazolo[4,5-b]pyridazine, and [1,2,3]Triazolo[4,5-c]pyridazine.
Uniqueness: The presence of the aldehyde group in this compound provides additional reactivity and versatility in chemical synthesis. Its ability to undergo various oxidation, reduction, and substitution reactions makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C7H5N3O |
|---|---|
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
triazolo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-5-6-7-3-1-2-4-10(7)9-8-6/h1-5H |
Clave InChI |
HTEFAZUTXMJEHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=NN2C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



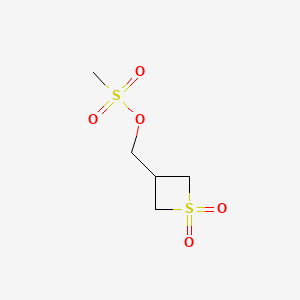
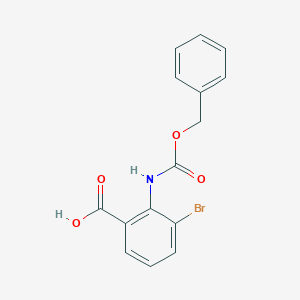
![Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13561796.png)

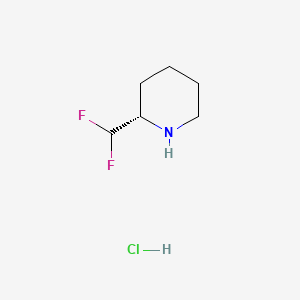
![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)

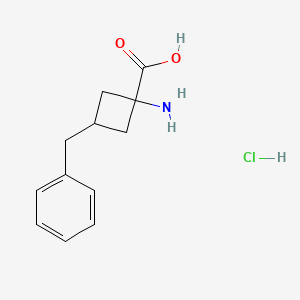
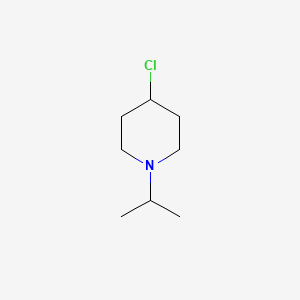
![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
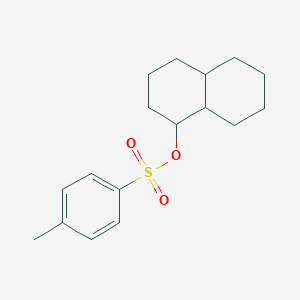
![2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride](/img/structure/B13561852.png)
